molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B3026482 Ethylene glycol dimethacrylate CAS No. 25852-47-5

Ethylene glycol dimethacrylate

Cat. No.: B3026482
CAS No.: 25852-47-5
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylene Glycol Dimethacrylate (EGDMA) is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It primarily targets the process of free radical copolymer crosslinking reactions . It is used as a monomer to prepare hydroxyapatite/poly methyl methacrylate composites .

Mode of Action

EGDMA interacts with its targets through free radical copolymer crosslinking reactions . When used with methyl methacrylate, it leads to a gel point at relatively low concentrations due to the nearly equivalent reactivities of all the double bonds involved . This interaction results in changes in the physical properties of the resulting polymer, such as its gel point and reactivity.

Biochemical Pathways

EGDMA affects the biochemical pathways involved in free radical copolymer crosslinking reactions . It has been used to convert acetate into EG in the industrially important gas-fermenting acetogen, Clostridium autoethanogenum . The use of EGDMA in these reactions can lead to the production of materials with specific properties, such as hydroxyapatite/poly methyl methacrylate composites .

Pharmacokinetics

It is known that egdma is used in the plastics industry to manufacture polyester fibers and resins such as plastic bottles for soft drinks . It can also be found in dental composites, sealants, prostheses, adhesives, artificial nails, and printing inks .

Result of Action

The molecular and cellular effects of EGDMA’s action are primarily seen in its role as a crosslinking agent in polymer reactions. It has been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts via the induction of reactive oxygen species . In addition, EGDMA-based polymers have been used as structural scaffolds, drug delivery vehicles, and cell carriers .

Action Environment

The action, efficacy, and stability of EGDMA can be influenced by various environmental factors. For instance, the degree of crosslinking and the resulting properties of the polymer can be controlled by adjusting the molecular weight, water content, and monomer concentration of the EGDMA . Furthermore, the presence of other chemicals, such as methyl methacrylate, can also affect the reactivity and the resulting properties of the EGDMA-based polymer .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3
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InChI Key

STVZJERGLQHEKB-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C(=C)C
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Molecular Formula

Record name ETHYLENE GLYCOL DIMETHACRYLATE
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Related CAS

25721-76-0, 9051-34-7, 25852-47-5
Record name Ethylene glycol dimethacrylate homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID1026615
Record name Ethylene glycol dimethacrylate
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Molecular Weight

198.22 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID.
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Boiling Point

260, 260 °C
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Flash Point

101 °C c.c.
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Solubility

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)
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Density

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478
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CAS No.

97-90-5
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Melting Point

-40 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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